molecular formula C18H9Cl2NO2 B11551354 2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B11551354
M. Wt: 342.2 g/mol
InChI Key: RYEKCLCKACNZMZ-UHFFFAOYSA-N
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Description

2-(3,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and chlorination reactions. One common method involves the reaction of phthalic anhydride with 3,5-dichloroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction mixture is then heated to promote cyclization, forming the isoindole-1,3-dione core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole compounds .

Scientific Research Applications

2-(3,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(3,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. Additionally, it can interfere with DNA replication and transcription, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the presence of both isoindole and dichlorophenyl moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H9Cl2NO2

Molecular Weight

342.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C18H9Cl2NO2/c19-12-7-13(20)9-14(8-12)21-17(22)15-5-10-3-1-2-4-11(10)6-16(15)18(21)23/h1-9H

InChI Key

RYEKCLCKACNZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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